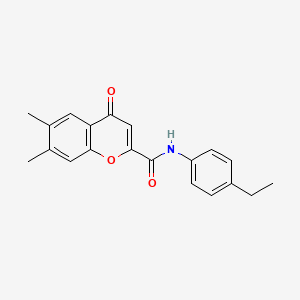![molecular formula C20H29FN2O B11393686 1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11393686.png)
1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a piperidine ring substituted with a 4-fluorobenzoyl group and an azepane ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple steps, starting with the preparation of the piperidine ring followed by the introduction of the 4-fluorobenzoyl group. The azepane ring is then formed through cyclization reactions. Common reagents used in these steps include various bases, solvents, and catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may influence signaling pathways, gene expression, or metabolic processes, depending on its specific binding properties and the cellular context .
Comparison with Similar Compounds
- 1-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethylindolin-2-one hydrochloride
- 3-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness: 1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane is unique due to its specific structural features, such as the combination of a piperidine ring with a 4-fluorobenzoyl group and an azepane ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H29FN2O |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C20H29FN2O/c21-18-10-8-17(9-11-18)20(24)23-15-6-3-7-19(23)12-16-22-13-4-1-2-5-14-22/h8-11,19H,1-7,12-16H2 |
InChI Key |
UYULQYXBYQPHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC2CCCCN2C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11393604.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11393606.png)
![3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393621.png)
![2-(3-Bromophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11393627.png)
![2-(N-Methyl4-chlorobenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide](/img/structure/B11393629.png)
![5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B11393634.png)
![3-(4-bromophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11393635.png)

![6-ethyl-3-(2-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11393646.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11393651.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393655.png)
![2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11393664.png)
![3-(2,4-dimethoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B11393670.png)
![3-ethyl-6-(4-ethylphenyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393687.png)
